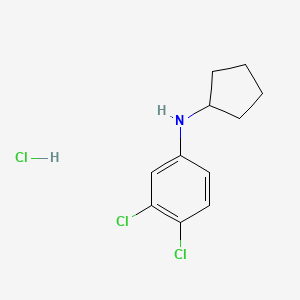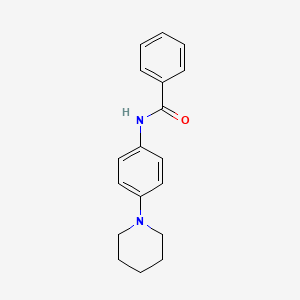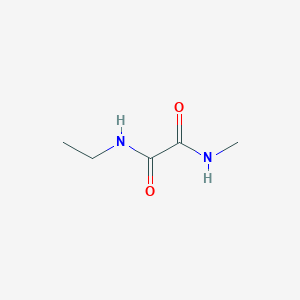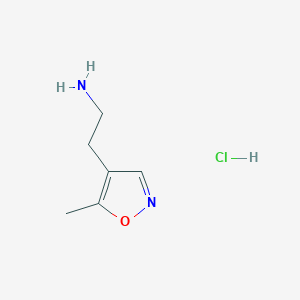
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as AEMTS, has been found to possess unique properties that make it useful for a variety of applications in the fields of biochemistry and physiology. In
Mécanisme D'action
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves its ability to selectively block the activity of certain ion channels. Specifically, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to block the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. By blocking the activity of this channel, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has the potential to reduce pain and inflammation in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide are still being studied. However, it has been found to have potential applications in the treatment of pain and inflammation. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have low toxicity and good stability, making it a promising compound for further study.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is its ability to selectively block the activity of certain ion channels. This makes it a useful tool for studying the function of these channels in biological systems. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have low toxicity and good stability, making it a safe and reliable compound for use in lab experiments. However, one of the limitations of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is its limited solubility, which can make it difficult to work with in certain applications.
Orientations Futures
There are many potential future directions for the study of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide. One area of interest is in the development of new drugs for the treatment of pain and inflammation. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has the potential to be used in the study of other ion channels, which could lead to new insights into the function of these channels in biological systems. Finally, further study of the biochemical and physiological effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide could lead to new applications in the fields of biochemistry and physiology.
Méthodes De Synthèse
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves the reaction of 5-acetylthiophene-2-carboxylic acid with m-toluidine in the presence of thionyl chloride. The resulting product is then treated with methanesulfonyl chloride to yield N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide. This method has been optimized to yield high purity and high yield of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide.
Applications De Recherche Scientifique
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to be useful in a variety of scientific research applications. One of the most promising applications is in the study of ion channels. N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to selectively block the activity of certain ion channels, making it a useful tool for studying the function of these channels in biological systems. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have potential applications in the study of pain and inflammation, as well as in the development of new drugs for the treatment of these conditions.
Propriétés
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3S2/c1-12-4-3-5-14(10-12)11-22(19,20)17-9-8-15-6-7-16(21-15)13(2)18/h3-7,10,17H,8-9,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKGCPLLWPLOGKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2398519.png)


![N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2398524.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2398529.png)
![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)

![7-phenyl-2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2398532.png)

![1-[(4-Chlorophenyl)methyl]-6-methoxy-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2398534.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)furan-2-carboxamide](/img/structure/B2398535.png)
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(3-fluorophenyl)acetamide](/img/structure/B2398536.png)